氟替米特

描述

Flutamide is a nonsteroidal antiandrogen . It is used together with a luteinizing hormone-releasing hormone (LHRH) agonist to treat metastatic prostate cancer in men . Flutamide works by blocking the effects of androgen (a male hormone), to stop the growth and spread of cancer cells .

Synthesis Analysis

Flutamide and its metabolites, 4-nitro-3-(trifluoromethyl)phenylamine (Flu-1) and 2-amino-5-nitro-4-(trifluoromethyl)phenol (Flu-3), have been synthesized . The synthesis of Flu-1 and Flu-3 was carried out according to the synthetic pathway depicted in the paper .Chemical Reactions Analysis

Flutamide has been synthesized conveniently in high yields and by an economically beneficial method . Benzotrifluoride was first nitrated and the product was reduced and acylated in one pot in the presence of iron powder and isobutyric acid to produce 3‐trifluoroisobutyranilide . Finally, flutamide was produced by further nitration .Physical And Chemical Properties Analysis

Flutamide is a weak nonsteroidal, antiandrogen (NSAA) with a nitroaromatic chemical structure . When orally administered, it undergoes extensive first-pass metabolism into an active, potent, antiandrogen metabolite, 2-hydroxy-Flutamide (HF) .科学研究应用

Cancer Treatment

Flutamide: is primarily used as an anti-androgen medication in the treatment of prostate cancer . It works by inhibiting the uptake of androgens or blocking the binding of androgens to their receptors in target tissues . This mechanism is crucial in controlling the growth and proliferation of prostate cancer cells.

Solubility Enhancement

Research has explored the use of beta-cyclodextrin (β-CD) to enhance the solubility of Flutamide, which is poorly soluble in water . This approach aims to improve the bioavailability of the drug, thereby increasing its therapeutic efficacy.

Amorphous Solid Dispersion Technology

The application of amorphous solid dispersion (ASD) technology is being investigated to address the solubility challenges of Flutamide . By transforming Flutamide into an amorphous state, its solubility and dissolution rate can be significantly improved.

Environmental Monitoring

Flutamide has been detected in environmental samples, necessitating the development of sensors for its monitoring . A novel electrochemical sensor using diamond nanoparticles has been created for the specific detection of Flutamide in environmental samples like pond and river water.

Supersaturation Studies

Studies have shown that creating a supersaturated solution of Flutamide can lead to a substantial increase in its concentration compared to the pure drug . This research provides insights into the application of supersaturation as a strategy to overcome solubility challenges.

Safety and Tolerability

Evaluations of Flutamide’s long-term effects, safety, and tolerability have been conducted . These studies are essential for understanding the potential side effects and risks associated with prolonged use of the drug.

作用机制

Flutamide is a nonsteroidal antiandrogen that blocks the action of both endogenous and exogenous testosterone by binding to the androgen receptor . In addition, Flutamide is a potent inhibitor of testosterone-stimulated prostatic DNA synthesis . Moreover, it is capable of inhibiting prostatic nuclear uptake of androgen .

安全和危害

属性

IUPAC Name |

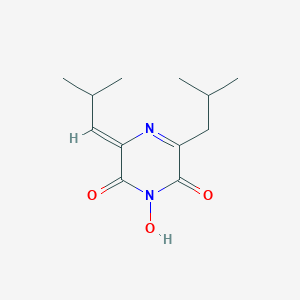

(5Z)-1-hydroxy-3-(2-methylpropyl)-5-(2-methylpropylidene)pyrazine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O3/c1-7(2)5-9-11(15)14(17)12(16)10(13-9)6-8(3)4/h5,7-8,17H,6H2,1-4H3/b9-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIXHCCPAJIVTOY-UITAMQMPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=NC(=CC(C)C)C(=O)N(C1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC1=N/C(=C\C(C)C)/C(=O)N(C1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Flutimide | |

CAS RN |

162666-34-4 | |

| Record name | Flutimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162666344 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-Hydroxy-3-(isopropylamino)propoxy]naphthalene-2-ol](/img/structure/B56883.png)

![2-Thiophen-2-yl-imidazo[1,2-a]pyrimidine](/img/structure/B56887.png)